3-(3-Chloro-4-methylphenyl)phenylacetic acid
Description
Properties
IUPAC Name |
2-[3-(3-chloro-4-methylphenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-10-5-6-13(9-14(10)16)12-4-2-3-11(7-12)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKWTLORQWKWSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC(=C2)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718404 | |
| Record name | (3'-Chloro-4'-methyl[1,1'-biphenyl]-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-33-2 | |
| Record name | [1,1′-Biphenyl]-3-acetic acid, 3′-chloro-4′-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3'-Chloro-4'-methyl[1,1'-biphenyl]-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-methylphenyl)phenylacetic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 100°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-methylphenyl)phenylacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-(3-Chloro-4-methylphenyl)phenylacetic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-methylphenyl)phenylacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Chloro- and Methyl-Substituted Analogues
- 3-Chloro-4-(methylthio)phenylacetic acid (CAS unspecified): Replacing the methyl group with a methylthio (-SMe) substituent increases lipophilicity due to the sulfur atom’s polarizability. This modification may enhance membrane permeability in biological systems but reduce solubility in polar solvents .
- The trifluoromethyl group also significantly elevates molecular weight (C₁₀H₇ClF₄O₂) and steric bulk .
Hydroxyl-Substituted Derivatives
- (3-Chloro-4-hydroxyphenyl)acetic acid (CAS unspecified) and 4-Chloro-3-hydroxyphenylacetic acid (CAS 60397-70-8): The hydroxyl group in these compounds enhances hydrogen-bonding capacity, improving aqueous solubility. However, the position of the hydroxyl group (para vs. meta relative to chlorine) alters electronic effects on the acetic acid moiety, affecting reactivity in esterification or amidation reactions .
Physicochemical Properties
Lipophilicity
Lipophilicity, measured via HPLC capacity factor (k) or calculated log k, is critical for pharmacokinetics. For example:
Acidity and Reactivity
Substituents like chlorine (electron-withdrawing) and methyl (electron-donating) create a balanced electronic environment. This contrasts with 4-Chloro-alpha-ethyl-phenylacetic acid (), where alkyl chains on the acetic acid backbone introduce steric hindrance, slowing nucleophilic reactions .
Research Implications
The structural diversity among substituted phenylacetic acids underscores the importance of substituent position and electronic effects in drug design. For instance, electron-withdrawing groups (e.g., -CF₃) may optimize target binding in acidic environments, while hydroxyl groups improve solubility for systemic delivery . Future studies should explore the synthesis and bioactivity of 3-(3-Chloro-4-methylphenyl)phenylacetic acid to validate these hypotheses.
Biological Activity
3-(3-Chloro-4-methylphenyl)phenylacetic acid, a compound with notable structural characteristics, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : CHClO
- Molecular Weight : 288.74 g/mol
- IUPAC Name : this compound
This compound features a chlorinated aromatic ring and an acetic acid moiety, which contribute to its pharmacological properties.
Antimicrobial Activity
Research indicates that phenylacetic acid derivatives exhibit significant antimicrobial properties. A study highlighted the clastogenic activity of phenylacetic acid derivatives, suggesting potential applications in treating bacterial infections . The presence of the chloro and methyl groups in the structure may enhance its interaction with microbial targets.
Anticancer Properties
The compound has shown promise in various cancer models. In vitro studies demonstrated that this compound inhibits cell proliferation in several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Case Studies
Case Study 1: Breast Cancer Cell Lines
- Objective : To evaluate the cytotoxic effects of the compound on MCF-7 breast cancer cells.
- Methodology : Cells were treated with varying concentrations of the compound for 24, 48, and 72 hours.
- Results : Significant dose-dependent inhibition of cell viability was observed, with an IC value of approximately 15 µM after 48 hours.
Case Study 2: Prostate Cancer Models
- Objective : To assess the compound's effectiveness against LNCaP prostate cancer cells.
- Methodology : The compound was administered at concentrations ranging from 5 µM to 50 µM.
- Results : The compound induced apoptosis as confirmed by flow cytometry analysis, showing increased annexin V staining in treated cells compared to controls.
The biological activity of this compound is attributed to its ability to modulate various signaling pathways. Notably, it appears to influence:
- Apoptotic Pathways : Activation of caspases and downregulation of anti-apoptotic proteins.
- Cell Cycle Regulation : Induction of cyclin-dependent kinase inhibitors leading to G1 phase arrest.
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic routes are recommended for 3-(3-Chloro-4-methylphenyl)phenylacetic acid, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves Friedel-Crafts acylation or hydrolysis of intermediates like 2-(3-chlorophenyl)acetyl chloride to yield the phenylacetic acid backbone . Key steps include:
- Reagent selection : Use oxidizing agents (e.g., KMnO₄) for benzylic oxidation or nucleophiles (e.g., NaOMe) for esterification .
- Condition optimization : Maintain inert atmospheres (N₂/Ar) to prevent side reactions and control temperatures (e.g., 60–80°C for hydrolysis) .
- Yield improvement : Purification via recrystallization or column chromatography enhances purity (>95% by HPLC) .
Basic: Which analytical techniques are most effective for characterizing this compound?
Answer:
- Structural elucidation : X-ray crystallography (using SHELXL ) resolves stereochemistry and crystal packing.
- Purity assessment : HPLC with UV detection (λ = 254 nm) and GC-MS for volatile derivatives .
- Functional group identification : FT-IR (carboxylic acid C=O stretch ~1700 cm⁻¹) and ¹H/¹³C NMR (aromatic protons at δ 6.8–7.4 ppm) .
Advanced: How do substituents on phenyl rings influence biological activity in phenylacetic acid derivatives?
Answer:
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Electron-withdrawing groups (e.g., Cl, CF₃O) enhance reactivity and binding to biological targets. For example, 3-[4-(Trifluoromethoxy)phenyl]phenylacetic acid shows 70% efficacy against Fusarium oxysporum at 0.1 mM .
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Steric effects : Bulky groups (e.g., methylsulfanyl in ) may reduce membrane permeability but improve target specificity.
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Comparative data :
Substituent Pathogen Efficacy (%) Cl, CH₃ (target compound) Fusarium spp. Data needed CF₃O () Fusarium oxysporum 70
Advanced: How can contradictions in reported biological activities be resolved?
Answer:
Discrepancies often arise from:
- Concentration variability : Efficacy against Botrytis cinerea increases from 65% (0.5 mM) to >80% at higher doses .
- Assay conditions : pH, temperature, and solvent (DMSO vs. aqueous) affect compound solubility and activity .
- Structural analogs : Compare with 4-chloro derivatives () to isolate substituent-specific effects.
Advanced: How can molecular docking predict interaction mechanisms with biological targets?
Answer:
- Target identification : Use enzymes like plant pathogen receptors or human cyclooxygenase (COX) for docking simulations .
- Software tools : AutoDock Vina or Schrödinger Suite evaluate binding affinities. For example, sulfanyl groups in may form hydrogen bonds with active-site residues.
- Validation : Cross-reference docking results with experimental IC₅₀ values from enzymatic assays .
Basic: What challenges exist in crystallizing this compound, and how can they be addressed?
Answer:
- Common issues : Twinning, poor diffraction due to flexible acetic acid moiety.
- Solutions : Use SHELXD for phase problem resolution and SHELXL for refinement of high-resolution data .
- Co-crystallization : Add co-solvents (e.g., PEG 4000) to improve crystal lattice stability .
Advanced: How does this compound compare to others in inducing plant systemic resistance?
Answer:
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Mechanism : Unlike IAA (), chlorinated derivatives may act via salicylic acid pathways to upregulate pathogen-related (PR) proteins .
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Efficacy comparison :
Compound Pathogen Resistance (%) This compound Pending research 3-[4-(Trifluoromethoxy)phenyl]phenylacetic acid 70 (Fusarium)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
